molecular formula C10H10BrN5 B13115009 n4-(4-Bromophenyl)pyrimidine-2,4,6-triamine CAS No. 6633-66-5

n4-(4-Bromophenyl)pyrimidine-2,4,6-triamine

Cat. No.: B13115009
CAS No.: 6633-66-5
M. Wt: 280.12 g/mol
InChI Key: FDRJYMKXYSKWMQ-UHFFFAOYSA-N
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Description

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C10H10BrN5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 4-bromoaniline with cyanamide under acidic conditions, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as nitro or hydroxyl compounds.

    Reduction Products: Reduced amines or hydrides.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. This compound can modulate cellular processes by affecting signal transduction, gene expression, or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N4-(3,4-Dibromophenyl)pyrimidine-2,4,6-triamine
  • N4-Methyl-N4-(4-methylphenyl)pyrimidine-2,4,6-triamine
  • N4-(4-Chlorophenyl)pyrimidine-2,4,6-triamine

Uniqueness

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, especially in medicinal chemistry where bromine atoms can enhance the pharmacokinetic properties of drug candidates .

Properties

CAS No.

6633-66-5

Molecular Formula

C10H10BrN5

Molecular Weight

280.12 g/mol

IUPAC Name

4-N-(4-bromophenyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H10BrN5/c11-6-1-3-7(4-2-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H5,12,13,14,15,16)

InChI Key

FDRJYMKXYSKWMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2)N)N)Br

Origin of Product

United States

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